5-Chloro-8-fluoro-4-{[(2-methylpyrimidin-4-yl)methyl]amino}quinoline-3-carbonitrile
Overview
Description
“5-Chloro-8-fluoro-4-{[(2-methylpyrimidin-4-yl)methyl]amino}quinoline-3-carbonitrile” is a chemical compound with the CAS number 1209580-54-0 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C16H11ClFN5 . It contains a quinoline core, which is a heterocyclic aromatic organic compound. This core is substituted with a chloro group at the 5th position, a fluoro group at the 8th position, and an amino group at the 4th position. The amino group is further substituted with a 2-methylpyrimidin-4-ylmethyl group .Physical and Chemical Properties Analysis
The molecular weight of this compound is 327.74 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Chemical Properties and Applications
5-Chloro-8-fluoro-4-{[(2-methylpyrimidin-4-yl)methyl]amino}quinoline-3-carbonitrile is a chemical compound with potential applications in various scientific research fields. While the direct research on this specific compound is limited, insights can be drawn from studies on related quinoline and quinoxaline derivatives.
Quinoline Derivatives in Medicinal Chemistry
Quinoline derivatives, including this compound, are significant in medicinal chemistry due to their broad spectrum of bioactivity. Quinolines have been studied for their anticancer, antimicrobial, and anti-inflammatory properties. They serve as core templates in drug design, particularly in synthesizing compounds for treating various diseases, including cancer and infections (Ajani, Iyaye, & Ademosun, 2022).
Role in Cancer Treatment
Compounds similar to this compound have been investigated for their role in cancer treatment. For example, quinoline derivatives have shown potential in targeting thymidylate synthase, a critical enzyme in DNA synthesis, making them suitable for treating colorectal cancer (Avallone et al., 2014). This suggests that our compound of interest may also have applications in cancer research and therapy.
Anticorrosive Properties
Beyond biomedical applications, quinoline derivatives, including the compound , may possess anticorrosive properties. These compounds can form stable chelating complexes with metallic surfaces, making them valuable in protecting materials from corrosion. This application is particularly relevant in industrial and engineering research to enhance the longevity and durability of metallic structures (Verma, Quraishi, & Ebenso, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-8-fluoro-4-[(2-methylpyrimidin-4-yl)methylamino]quinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN5/c1-9-20-5-4-11(23-9)8-22-15-10(6-19)7-21-16-13(18)3-2-12(17)14(15)16/h2-5,7H,8H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTRXNJLSYZLGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)CNC2=C(C=NC3=C(C=CC(=C32)Cl)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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